![molecular formula C16H19N3O4S2 B2512470 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido CAS No. 2097931-42-3](/img/structure/B2512470.png)
2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido
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Description
2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Catalytic Reactions and Synthesis: Studies have demonstrated efficient methods for constructing complex molecules involving furan and thiophene units. For instance, copper/silver-mediated cascade reactions allow for the construction of 2-sulfonylbenzo[b]furans, showcasing the potential for creating complex structures from simpler precursors in a single step through protodecarboxylation and bond formation processes (Li & Liu, 2014). Similarly, palladium-catalyzed cross-coupling reactions have been used to build aromatic thioethers, indicating the versatility of furan and thiophene moieties in facilitating complex synthetic pathways (Qiao, Wei, & Jiang, 2014).
Biological and Pharmacological Applications
- Antimicrobial and Antithrombotic Activities: Derivatives of furan and thiophene have been evaluated for their biological activities, including antimicrobial and antithrombotic effects. For example, chitosan Schiff bases based on heterocyclic moieties, including furan and thiophene, have shown promise in antimicrobial applications (Hamed et al., 2020). Furthermore, diaryl furan derivatives have been studied for their inhibitory activity against enzymes involved in the inflammatory pathway, suggesting potential for developing potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
Material Science and Catalysis
- Synthesis of Heterocycles: Furan and thiophene units are crucial in the synthesis of heterocyclic compounds, which are essential in materials science and pharmaceuticals. Methods have been developed for synthesizing polysubstituted pyrroles, indicating the role of furan and thiophene derivatives in accessing structurally diverse heterocycles, which can be applied in creating new materials and drugs (Kumar, Rāmānand, & Tadigoppula, 2017).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11-15(12(2)19(3)18-11)25(21,22)17-10-16(20,13-6-8-24-9-13)14-5-4-7-23-14/h4-9,17,20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNPYFJPJREBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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